molecular formula C21H22O4 B5769951 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5769951
M. Wt: 338.4 g/mol
InChI Key: BEROULNWOGXEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as EMD 57033, is a chemical compound that belongs to the class of coumarins. Coumarins are natural or synthetic compounds that possess a wide range of biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. EMD 57033 is a synthetic coumarin that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to damage to cellular components, including DNA, proteins, and lipids. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves the activation of immune cells, the release of cytokines, and the recruitment of inflammatory cells to the site of injury.
Biochemical and Physiological Effects
3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS, reduce inflammation, and induce apoptosis (programmed cell death) in cancer cells. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). These enzymes are involved in the production of inflammatory mediators and are targets for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied and its biological activities are well characterized. However, there are also some limitations to its use. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 is a synthetic compound and may not accurately reflect the biological activity of natural compounds. It may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033. One area of interest is the development of analogs with improved biological activity and selectivity. Another area of interest is the investigation of the mechanisms of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 in different disease models. This could lead to the identification of novel targets for drug development. Finally, the use of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 in combination with other compounds could lead to the development of more effective therapies for a wide range of diseases.

Synthesis Methods

The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 involves several steps, including the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-ethyl-4-methoxy-2-oxobutanoic acid. This intermediate is then reacted with methylamine to form 3-ethyl-4-methoxy-2-(methylamino)butanoic acid, which is further condensed with 4,8-dimethyl-2H-chromen-2-one to produce 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033. The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 is relatively simple and can be performed on a large scale.

Scientific Research Applications

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one 57033 has been used to study the role of oxidative stress in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been used to investigate the mechanisms of action of other compounds, such as flavonoids and polyphenols.

properties

IUPAC Name

3-ethyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-16-13(2)17-10-11-18(14(3)20(17)25-21(16)22)24-12-15-8-6-7-9-19(15)23-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEROULNWOGXEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

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